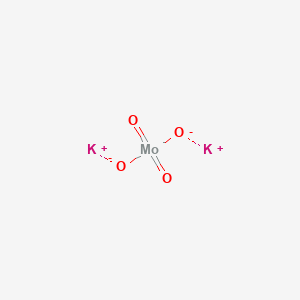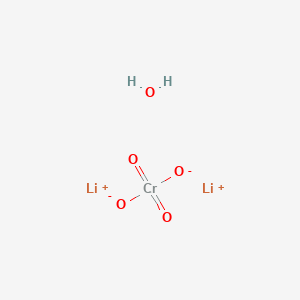
Methyl 2-aminobenzoate hydrochloride
Overview
Description
Methyl 2-aminobenzoate hydrochloride, also known as methyl anthranilate hydrochloride, is an organic compound with the molecular formula C8H10ClNO2. It is the hydrochloride salt form of methyl 2-aminobenzoate, an ester derivative of anthranilic acid. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and as a flavoring agent due to its characteristic grape-like odor.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-aminobenzoate hydrochloride can be synthesized through several methods. One common route involves the esterification of anthranilic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds as follows:
-
Esterification: : Anthranilic acid reacts with methanol under acidic conditions to form methyl 2-aminobenzoate. [ \text{C}_7\text{H}_7\text{NO}_2 + \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{C}_8\text{H}_9\text{NO}_2 + \text{H}_2\text{O} ]
-
Formation of Hydrochloride Salt: : The ester is then treated with hydrochloric acid to form the hydrochloride salt. [ \text{C}_8\text{H}_9\text{NO}_2 + \text{HCl} \rightarrow \text{C}8\text{H}{10}\text{ClNO}_2 ]
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-aminobenzoate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can react with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Condensation Reagents: Aldehydes, ketones, and acid catalysts.
Major Products
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Condensation: Formation of imines or Schiff bases.
Scientific Research Applications
Chemistry
Methyl 2-aminobenzoate hydrochloride is used as an intermediate in organic synthesis, particularly in the preparation of dyes, pharmaceuticals, and agrochemicals. Its reactivity makes it a valuable building block for complex molecules.
Biology and Medicine
In biological research, this compound is used to study enzyme interactions and as a precursor for the synthesis of bioactive molecules
Industry
The compound is used in the flavor and fragrance industry due to its pleasant odor. It is also employed in the synthesis of polymers and as a corrosion inhibitor in metalworking fluids.
Mechanism of Action
The mechanism by which methyl 2-aminobenzoate hydrochloride exerts its effects depends on its application. In biological systems, it can interact with enzymes and receptors, altering their activity. The amino group can form hydrogen bonds and ionic interactions with target molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-aminobenzoate: The parent compound without the hydrochloride salt.
Ethyl 2-aminobenzoate: An ester derivative with an ethyl group instead of a methyl group.
Methyl 4-aminobenzoate: An isomer with the amino group in the para position.
Uniqueness
Methyl 2-aminobenzoate hydrochloride is unique due to its specific reactivity and solubility properties imparted by the hydrochloride salt. This makes it more suitable for certain applications compared to its analogs.
Properties
IUPAC Name |
methyl 2-aminobenzoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-11-8(10)6-4-2-3-5-7(6)9;/h2-5H,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVRNGUAGINQLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-[2-(Dimethylamino)ethylamino]-3-methyl-7-[2-(4-methylphenyl)-2-oxoethyl]purine-2,6-dione](/img/structure/B8008347.png)

![8-(Butylamino)-7-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methylpurine-2,6-dione](/img/structure/B8008353.png)
![endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B8008364.png)







![(1R,2S,9S,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene](/img/structure/B8008436.png)

